(5-amino-1H-indol-2-yl)methanol
Overview
Description
(5-amino-1H-indol-2-yl)methanol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-amino-1H-indol-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indole derivatives.
Functionalization: Introduction of the amino group at the 5-position of the indole ring can be achieved through nitration followed by reduction.
Hydroxymethylation: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(5-amino-1H-indol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: (5-amino-1H-indol-2-yl)formaldehyde or (5-amino-1H-indol-2-yl)carboxylic acid.
Reduction: (5-amino-1H-indol-2-yl)methane.
Substitution: Various halogenated or nitrated indole derivatives.
Scientific Research Applications
(5-amino-1H-indol-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-amino-1H-indol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
5-methoxyindole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
5-bromoindole-2-carboxylic acid: Another important intermediate in organic synthesis.
Uniqueness
(5-amino-1H-indol-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the indole ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial contexts.
Properties
IUPAC Name |
(5-amino-1H-indol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-4,11-12H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZDIZPCTUMGCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=C(N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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